3-Chloro-2,4-difluorophenylacetonitrile chemical properties
3-Chloro-2,4-difluorophenylacetonitrile chemical properties
An In-Depth Technical Guide to 3-Chloro-2,4-difluorophenylacetonitrile
Introduction
3-Chloro-2,4-difluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a crucial building block in synthetic organic chemistry. Its strategic combination of chloro, fluoro, and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to professionals in drug discovery and development. The presence of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making precursors like this compound highly valuable.[1][2][3]
Core Chemical Identity
Accurate identification is the foundation of all chemical research. The primary identifiers and structural representation for 3-Chloro-2,4-difluorophenylacetonitrile are summarized below. The formal IUPAC name is 2-(3-chloro-2,4-difluorophenyl)acetonitrile, reflecting the attachment of the substituted phenyl ring to the second carbon of the acetonitrile unit.
| Identifier | Value | Source(s) |
| CAS Number | 886761-67-7 | [4][5] |
| Molecular Formula | C₈H₄ClF₂N | [5][6] |
| Molecular Weight | 187.57 g/mol | [5][6] |
| IUPAC Name | 2-(3-chloro-2,4-difluorophenyl)acetonitrile | [5] |
| Synonyms | Benzeneacetonitrile, 3-chloro-2,4-difluoro- | [5] |
Figure 1. 2D Chemical Structure of 3-Chloro-2,4-difluorophenylacetonitrile.
Physicochemical and Spectroscopic Properties
The physical state and solubility dictate handling, storage, and reaction conditions. While specific experimental data for this exact compound is sparse, properties for closely related analogs provide valuable reference points.
| Property | Value | Source(s) & Notes |
| Appearance | Expected to be a solid (e.g., beige or yellow powder) at room temperature, similar to related phenylacetonitrile derivatives. | [7][8] |
| Melting Point | Not explicitly available. For comparison, (2,4-Dichlorophenyl)acetonitrile has a melting point of 60 - 63 °C. | [8] |
| Boiling Point | Not explicitly available. For comparison, Diphenylacetonitrile has a boiling point of 181 °C at 16 hPa. | |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [7][9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics are as follows:
-
¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the phenyl ring, showing splitting patterns influenced by the adjacent fluorine atoms. A singlet or a slightly split signal for the benzylic methylene (-CH₂) protons would appear further upfield (approx. 3.8-4.2 ppm).
-
¹³C NMR: The spectrum would display distinct signals for the nitrile carbon (-C≡N) around 115-120 ppm. The benzylic carbon (-CH₂) would appear around 20-30 ppm. Multiple signals in the aromatic region (110-160 ppm) would be observed, with their chemical shifts and splitting patterns significantly influenced by the carbon-fluorine couplings.[10]
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. C-Cl and C-F stretching bands would appear in the fingerprint region below 1400 cm⁻¹.[11][12]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be detected at m/z ≈ 187.57. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Synthesis and Workflow
The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A plausible and common synthetic route to 3-Chloro-2,4-difluorophenylacetonitrile would start from 3-chloro-2,4-difluorotoluene.
Conceptual Synthesis Workflow
The following diagram illustrates a logical two-step process for synthesizing the target compound. The initial step involves free-radical halogenation of the benzylic methyl group, followed by a nucleophilic substitution to introduce the nitrile functionality.
Caption: A plausible two-step synthesis pathway for the target molecule.
Experimental Protocol: Cyanation of Benzyl Halide (Representative)
This protocol is a generalized procedure based on standard laboratory techniques for this type of transformation.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 3-chloro-2,4-difluorobenzyl halide (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Add sodium or potassium cyanide (1.1 - 1.5 eq) portion-wise. Causality: The polar aprotic solvent is chosen to dissolve the cyanide salt and facilitate the Sₙ2 reaction mechanism.
-
Reaction: Heat the mixture to 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the organic product while the inorganic salts remain dissolved.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Analytical Verification Workflow
Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure.
Caption: Standard workflow for the analytical validation of a synthesized chemical.
Safety and Handling
Working with halogenated nitriles requires strict adherence to safety protocols. The following information is synthesized from safety data sheets (SDS) for similar compounds.
GHS Hazard Information
This compound is classified as hazardous. Users must consult the full Safety Data Sheet before handling.
| Hazard Class | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[8][14] |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8] |
| Eye Damage/Irritation | Causes serious eye irritation.[7][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[7][8] |
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][15]
-
Avoidance: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[7]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Keep away from food and drink.[7]
-
Spill Response: In case of a spill, use absorbent material and vacuum equipment where practicable.[7] Dispose of waste in accordance with local, state, or national legislation.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
3-Chloro-2,4-difluorophenylacetonitrile is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its trifunctional nature—an aromatic ring substituted with both electron-withdrawing and sterically distinct halogens, and a reactive nitrile group—provides multiple handles for synthetic modification. Understanding its core properties, synthesis, and safe handling procedures is paramount for researchers aiming to leverage this versatile building block in the development of novel, high-value molecules.
References
- Vertex AI Search Result. (2017-07-19). 3-Chloro-2,4-difluorophenylacetonitrile.
- CP Lab Safety. 3-Chloro-2, 4-difluorobenzonitrile, min 98%, 1 gram.
- PubChem. 3,4-Dichloro-2-fluorophenylacetonitrile | C8H4Cl2FN | CID 130864137.
- Ossila. (2025-12-03).
- Sigma-Aldrich. (2025-05-17).
- Fisher Scientific. (2021-12-24).
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- AK Scientific, Inc. 1807214-44-3 2-(4-Chloro-2,3-difluorophenyl)acetonitrile.
- Appchem. 2-(4-Chloro-2,3-difluorophenyl)acetonitrile | 1807214-44-3.
- Fisher Scientific. (2023-09-01).
- ECHEMI.
- ChemicalBook. 3-CHLORO-2-FLUOROPHENYLACETONITRILE(261762-98-5) 1H NMR spectrum.
- Cheméo. Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5).
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts | Download Table.
- BLDpharm. 886761-67-7|2-(3-Chloro-2,4-difluorophenyl)acetonitrile.
- PubChem. 3-Chloro-2-fluoro-1-propene | C3H4ClF | CID 80320.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- YouTube. (2019-10-14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- PubMed. (2019-07-01). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. (2019-03-06). NMR, mass spectroscopy, IR - finding compound structure?.
- Google Patents. CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- YouTube. (2021-05-13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].
- Moldb. 1429422-26-3 | 2-(5-Chloro-2,4-difluorophenyl)acetonitrile.
- PubChemLite. 3-chloro-2,6-difluorophenylacetonitrile (C8H4ClF2N).
- ChemRxiv.
- ChemSynthesis. (3,4-dichlorophenyl)(fluoro)acetonitrile.
- ChemicalBook. 3-CHLORO-2,4-DIFLUOROPHENYLACETONITRILE | 886761-67-7.
- Chemlin. 2-(4-chloro-3,5-difluorophenyl)acetonitrile.
- ChemicalBook. 3-CHLORO-2,4-DIFLUOROPHENYLACETONITRILE CAS#: 886761-67-7.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-CHLORO-2,4-DIFLUOROPHENYLACETONITRILE | 886761-67-7 [amp.chemicalbook.com]
- 5. 3-CHLORO-2,4-DIFLUOROPHENYLACETONITRILE CAS#: 886761-67-7 [m.chemicalbook.com]
- 6. 886761-67-7|2-(3-Chloro-2,4-difluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
